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molecular formula C11H10N2 B8677696 4-(1-Cyano-1-methylethyl)benzonitrile

4-(1-Cyano-1-methylethyl)benzonitrile

Cat. No. B8677696
M. Wt: 170.21 g/mol
InChI Key: QDLUQXLPJHXNIH-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

A suspension of lithium tris(dihexylamino)aluminum hydride, prepared according to Cha, J. S., et al; Org. Prep. Proc. Int. 1992, 24(3), 331-334, (21.2 g, 36 mmol) in THF (20 mL) was added via syringe to a solution of Example 35A (3.50 g, 20.6 mmol) in THF (50 mL) at 0° C. The reaction was allowed to proceed for 8 hr at 0° C., and then carefully quenched by addition of 3 N aq HCl(100 mL). The mixture was diluted with EtOAc, and the separated aqueous phase was extracted with EtOAc. The combined organic layer was washed with brine causing a white precipitate to form, which was filtered off. The filtrate was dried over Na2SO4, filtered, and concentrated in vacuo. The resulting yellow solid was triturated with hexanes and filtered. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography (Analogix® Intelliflash 280; 5% to 25% EtOAc/hexanes eluant; SF40-115 g column) to yield 2.24 g (63%) of the title compound as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 10.03 (s, 1H), 8.00-7.93 (m, 2H), 7.80-7.74 (m, 2H), 1.73 (s, 6H). MS (DCI+) m/z 173 (M+).
Name
lithium tris(dihexylamino)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].C(N([Al](N(CCCCCC)CCCCCC)N(CCCCCC)CCCCCC)CCCCCC)CCCCC.[Li+].N[C@H](C(O)=[O:53])CC1CCCCC1.[C:55]([C:57]([C:60]1[CH:67]=[CH:66][C:63]([C:64]#N)=[CH:62][CH:61]=1)([CH3:59])[CH3:58])#[N:56]>C1COCC1>[CH:64]([C:63]1[CH:66]=[CH:67][C:60]([C:57]([CH3:59])([CH3:58])[C:55]#[N:56])=[CH:61][CH:62]=1)=[O:53] |f:0.1.2|

Inputs

Step One
Name
lithium tris(dihexylamino)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(CCCCC)N(CCCCCC)[Al](N(CCCCCC)CCCCCC)N(CCCCCC)CCCCCC.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1CCCCC1)C(=O)O
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)C(C)(C)C1=CC=C(C#N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
carefully quenched by addition of 3 N aq HCl(100 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine causing a white precipitate
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
which was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Analogix® Intelliflash 280

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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